molecular formula C19H18FN5O2 B3816589 (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

カタログ番号 B3816589
分子量: 367.4 g/mol
InChIキー: PEVDRCVYTQPBOF-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol, also known as TAK-659, is a potent and selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in a variety of immune-related diseases, including autoimmune disorders, allergies, and cancer.

作用機序

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol binds to the ATP-binding site of SYK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the suppression of inflammatory responses. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to induce apoptosis in cancer cells through the inhibition of SYK-mediated survival pathways.
Biochemical and physiological effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the suppression of inflammatory responses, and the induction of apoptosis in cancer cells. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its selectivity for SYK, which reduces the risk of off-target effects. In addition, (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been shown to have good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.

将来の方向性

There are several potential future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol. One area of interest is the use of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Another area of interest is the investigation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in other immune-related diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the synthesis and formulation of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol may lead to improved efficacy and bioavailability in clinical settings.

科学的研究の応用

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol inhibits SYK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. In vivo studies have demonstrated the efficacy of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol in models of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in models of cancer and allergic diseases.

特性

IUPAC Name

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-15-5-1-13(2-6-15)17-9-10-24(11-18(17)26)19(27)14-3-7-16(8-4-14)25-12-21-22-23-25/h1-8,12,17-18,26H,9-11H2/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVDRCVYTQPBOF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。